molecular formula C12H13N3O B7851440 6-methyl-2-(3-methylanilino)-1H-pyrimidin-4-one

6-methyl-2-(3-methylanilino)-1H-pyrimidin-4-one

Cat. No.: B7851440
M. Wt: 215.25 g/mol
InChI Key: LKNISKCYXLSAFQ-UHFFFAOYSA-N
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Description

Compound “6-methyl-2-(3-methylanilino)-1H-pyrimidin-4-one” is a chemical entity with a unique structure and properties that make it significant in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “6-methyl-2-(3-methylanilino)-1H-pyrimidin-4-one” involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes steps such as condensation, cyclization, and purification. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up to meet demand. This involves optimizing the synthetic route to be cost-effective and efficient. Industrial methods may include continuous flow reactions, large-scale reactors, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: Compound “6-methyl-2-(3-methylanilino)-1H-pyrimidin-4-one” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions of compound “this compound” are carried out under specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. Common reagents include acids, bases, oxidizing agents, reducing agents, and solvents that facilitate the reaction.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized derivatives, while substitution reactions may yield various substituted compounds.

Scientific Research Applications

Compound “6-methyl-2-(3-methylanilino)-1H-pyrimidin-4-one” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds, and its reactions are studied to understand its chemical behavior.

    Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or interaction with biological molecules.

    Medicine: Research explores its potential therapeutic uses, including its effects on specific biological pathways or its ability to act as a drug candidate.

    Industry: The compound is utilized in various industrial processes, such as the production of materials, chemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of compound “6-methyl-2-(3-methylanilino)-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biological molecules, leading to changes in cellular processes. The exact mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Properties

IUPAC Name

6-methyl-2-(3-methylanilino)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-4-3-5-10(6-8)14-12-13-9(2)7-11(16)15-12/h3-7H,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNISKCYXLSAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=O)C=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC2=NC(=O)C=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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